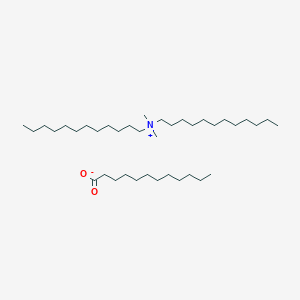![molecular formula C9H14O3S B14231719 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid CAS No. 768300-14-7](/img/structure/B14231719.png)
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₃S and a molecular weight of 202.27 g/mol . This compound features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This method is known for its efficiency and safety, particularly when conducted in a continuous-flow microreaction system, which offers higher concentrations of the product compared to traditional batch synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the continuous-flow synthesis approach mentioned above is likely to be favored due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the ring system makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions, potentially altering its ring structure.
Substitution: The spiro structure allows for substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or other reduced derivatives.
Scientific Research Applications
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spiro structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of oxygen and sulfur atoms in the ring system also contributes to its reactivity and binding affinity .
Comparison with Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound features a similar spiro structure but with different heteroatoms (oxygen instead of sulfur).
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Another spiro compound with a nitrogen atom in the ring system.
Uniqueness: 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid is unique due to the presence of both oxygen and sulfur atoms in its ring system, which imparts distinct chemical properties and reactivity compared to other spiro compounds .
Properties
CAS No. |
768300-14-7 |
|---|---|
Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
5,5-dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3S/c1-8(2)5-9(3-4-13-8)6(12-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
XMDLKLXWHWVZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCS1)C(O2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


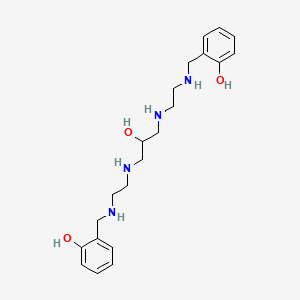


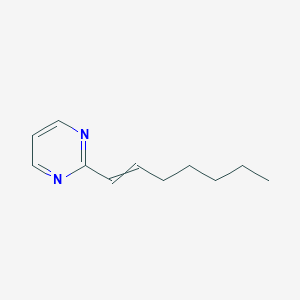

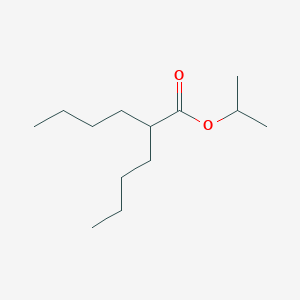


![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
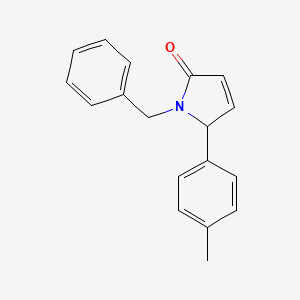
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
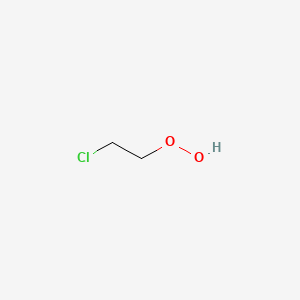
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
